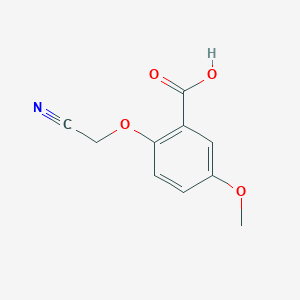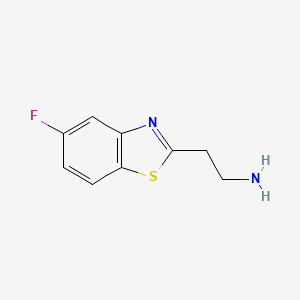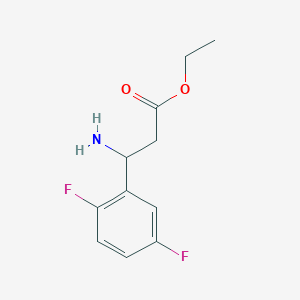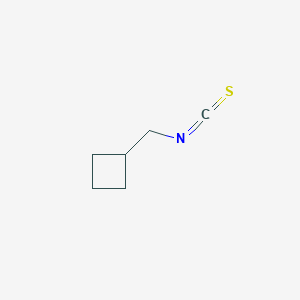
(Isothiocyanatomethyl)cyclobutane
描述
(Isothiocyanatomethyl)cyclobutane is a chemical compound characterized by the presence of an isothiocyanate group attached to a cyclobutane ring. This compound is part of the broader class of isothiocyanates, which are known for their bioactive properties and applications in various fields, including medicinal chemistry and materials science .
作用机制
Target of Action
(Isothiocyanatomethyl)cyclobutane is a complex compound that has been found to interact with various targets. One of the primary targets of this compound is the Aldehyde Dehydrogenase (ALDH) . ALDH plays a crucial role in the metabolism of aldehydes, and its inhibition can lead to significant changes in cellular processes.
Mode of Action
The compound interacts with its targets by binding to them, leading to changes in their function. For instance, it has been found to inhibit the activity of ALDH . This inhibition can lead to a decrease in the tolerance of certain cells to other compounds, such as cisplatin, a chemotherapy drug .
Pharmacokinetics
It is known that the physicochemical properties of a compound can strongly influence its adme properties . Therefore, further studies are needed to outline the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are diverse. For instance, it has been found to decrease the cisplatin tolerance of certain cells . Furthermore, long-term supplementation with this compound can reverse the EMT (Epithelial-Mesenchymal Transition) phenotype and migratory potential of certain cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, such as cisplatin, can influence its action . .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Isothiocyanatomethyl)cyclobutane typically involves the [2+2] cycloaddition reaction, which is a common method for constructing cyclobutane rings. This reaction can be carried out using photochemical or thermal conditions, depending on the specific substrates and desired outcomes .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale [2+2] cycloaddition reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the process .
化学反应分析
Types of Reactions: (Isothiocyanatomethyl)cyclobutane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the isothiocyanate group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutane derivatives with oxygen-containing functional groups, while substitution reactions can produce a variety of substituted cyclobutane compounds .
科学研究应用
(Isothiocyanatomethyl)cyclobutane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s bioactive properties make it useful in studying biological processes and developing new pharmaceuticals.
相似化合物的比较
- (Isothiocyanatomethyl)-4-phenylbenzene
- 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene
- Allyl isothiocyanate
- Benzyl isothiocyanate
- Phenyl isothiocyanate
Comparison: (Isothiocyanatomethyl)cyclobutane is unique due to its cyclobutane ring structure, which imparts distinct chemical and physical properties compared to other isothiocyanates. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .
属性
IUPAC Name |
isothiocyanatomethylcyclobutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS/c8-5-7-4-6-2-1-3-6/h6H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMZCCICUDKGMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1095592-84-9 | |
| Record name | (isothiocyanatomethyl)cyclobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


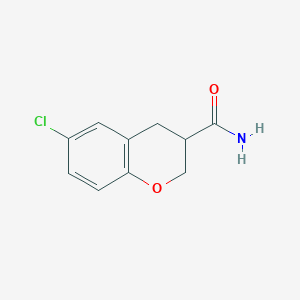
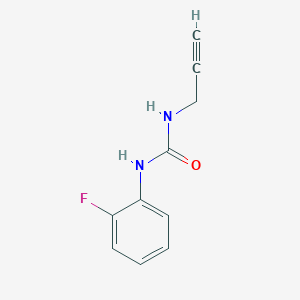
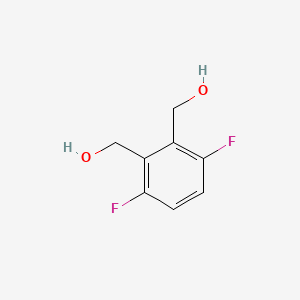
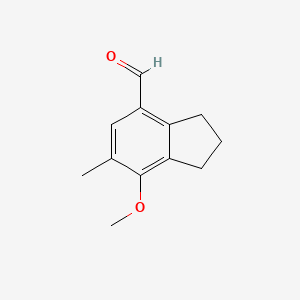
![3-(3-fluoro-5-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3364026.png)
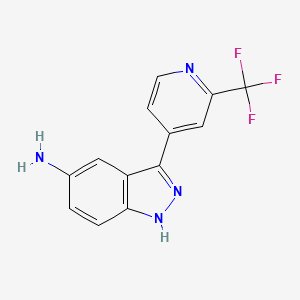
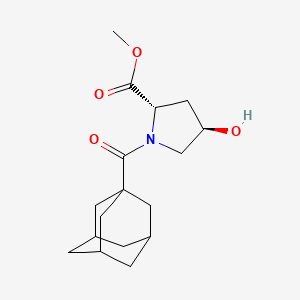
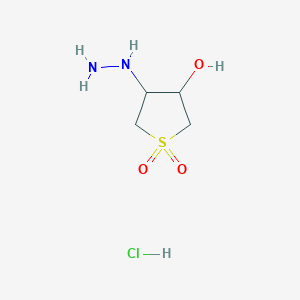
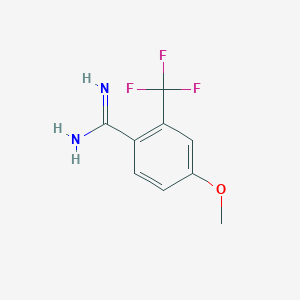
![4-Chloroisoxazolo[5,4-D]pyrimidine](/img/structure/B3364081.png)
amine](/img/structure/B3364089.png)
